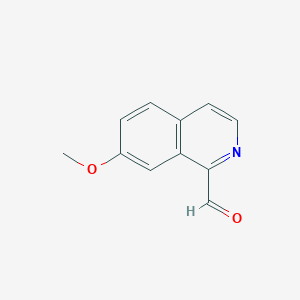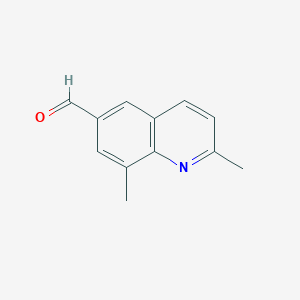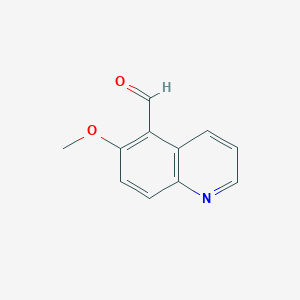
7-Methoxyisoquinoline-1-carbaldehyde
Overview
Description
7-Methoxyisoquinoline-1-carbaldehyde is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Methoxyisoquinoline-1-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxyisoquinoline-1-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tautomerization Studies : 7-Hydroxyquinoline-8-carbaldehydes, closely related to 7-Methoxyisoquinoline-1-carbaldehyde, have been studied for their ground and excited-state long-range prototropic tautomerization. These compounds serve as models for reversible optically driven molecular switches (Vetokhina et al., 2013).
Chemistry and Applications of Chloroquinoline Analogs : Research on 2-chloroquinoline-3-carbaldehyde and related analogs, which are structurally similar to 7-Methoxyisoquinoline-1-carbaldehyde, covers their synthesis and applications, including biological evaluations (Hamama et al., 2018).
Prototropic Equilibria in Quinolines : The study of 7-Hydroxyquinoline-8-carbaldehydes also involves understanding their prototropic equilibria, which is relevant for understanding the properties of similar compounds like 7-Methoxyisoquinoline-1-carbaldehyde (Vetokhina et al., 2013).
Reactions of Heterocycles : The reactions of 7-Chloro-4-methoxyquinoline, a related compound, with thiophosgene have been explored, leading to the synthesis of new heterocyclic systems, which can provide insights into the reactivity of 7-Methoxyisoquinoline-1-carbaldehyde (Hull et al., 1975).
Demethylation of Quinoline Derivatives : Research on the demethylation of 2,7-dimethoxyquinoline-3-carbaldehyde, a compound with similarities to 7-Methoxyisoquinoline-1-carbaldehyde, provides insights into the chemical modification of these compounds (Belferdi et al., 2016).
Synthesis of Aaptamine : The synthesis of aaptamine from 6,7-dimethoxy-1-methylisoquinoline shows the potential of isoquinoline derivatives in the synthesis of biologically active compounds (Bałczewski et al., 1990).
Photophysical Properties and Molecular Switches : The study of 7-hydroxy-4-methylquinoline-8-carbaldehyde for its hydrogen-atom transfer properties reveals its potential as a component in optically driven molecular switches, which could be relevant for similar compounds like 7-Methoxyisoquinoline-1-carbaldehyde (Lapinski et al., 2009).
Antibacterial and Antioxidant Activities : The synthesis and evaluation of antibacterial and antioxidant activities of novel chloroquinoline analogs, including structures similar to 7-Methoxyisoquinoline-1-carbaldehyde, highlights their potential in medicinal chemistry (Abdi et al., 2021).
properties
IUPAC Name |
7-methoxyisoquinoline-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-9-3-2-8-4-5-12-11(7-13)10(8)6-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSKNLFYCMSOAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CN=C2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxyisoquinoline-1-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-amino-3'-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B7901049.png)



![Methyl 4-amino-4'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B7901064.png)
![Methyl 4-amino-3'-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B7901075.png)
![Methyl 4-amino-4'-methoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B7901080.png)
![Methyl 4-amino-3'-methoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B7901083.png)




